molecular formula C17H16N2O3S2 B2424313 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898405-96-4

4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2424313
CAS No.: 898405-96-4
M. Wt: 360.45
InChI Key: VKTRBACOVRDMEG-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through alkylation reactions.

    Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-aminobenzoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties in the structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has been studied for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, such as in the treatment of neurodegenerative disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzothiazole: A simpler benzothiazole derivative with similar core structure but lacking the ethylsulfonyl and benzamide groups.

    4-aminobenzothiazole: Another benzothiazole derivative with an amino group at the 4-position.

    Benzothiazole sulfonamides: Compounds with sulfonamide groups attached to the benzothiazole ring.

Uniqueness

4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is unique due to the presence of both the ethylsulfonyl and benzamide groups, which impart distinct chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets and improve its pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-7-4-12(5-8-14)17(20)19-13-6-9-16-15(10-13)18-11(2)23-16/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTRBACOVRDMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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